(1-tert-Butyl-6-ethoxy-1,3-benzodiazol-5-yl)boronic acid
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Overview
Description
(1-tert-Butyl-6-ethoxy-1,3-benzodiazol-5-yl)boronic acid is an organoboron compound that features a benzodiazole ring substituted with a tert-butyl group, an ethoxy group, and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-tert-Butyl-6-ethoxy-1,3-benzodiazol-5-yl)boronic acid typically involves the formation of the benzodiazole core followed by the introduction of the boronic acid group. One common method is the reaction of a suitable benzodiazole precursor with a boronic acid derivative under conditions that facilitate the formation of the boronic acid functional group. This can involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow processes and the use of automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-tert-Butyl-6-ethoxy-1,3-benzodiazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the benzodiazole ring.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions are typically mild, allowing for high functional group tolerance and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while oxidation reactions can yield boronic esters.
Scientific Research Applications
(1-tert-Butyl-6-ethoxy-1,3-benzodiazol-5-yl)boronic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may be involved in the development of new drugs and therapeutic agents.
Industry: The compound can be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which (1-tert-Butyl-6-ethoxy-1,3-benzodiazol-5-yl)boronic acid exerts its effects is primarily through its participation in chemical reactions. The boronic acid group is a strong Lewis acid, allowing it to form stable complexes with various nucleophiles. This property is exploited in cross-coupling reactions, where the boronic acid group facilitates the transfer of organic groups to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
(1-tert-Butyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid: This compound is similar in structure but contains a fluoro and methyl group instead of an ethoxy group.
Phenylboronic acid: A simpler boronic acid derivative used in various organic synthesis applications.
Uniqueness
(1-tert-Butyl-6-ethoxy-1,3-benzodiazol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of the tert-butyl and ethoxy groups can provide steric and electronic effects that differentiate it from other boronic acids.
Properties
IUPAC Name |
(1-tert-butyl-6-ethoxybenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-5-19-12-7-11-10(6-9(12)14(17)18)15-8-16(11)13(2,3)4/h6-8,17-18H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWOJWBAVBEXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1OCC)N(C=N2)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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